1H-Imidazole-1-propanamide, 2-methyl-
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Overview
Description
1H-Imidazole-1-propanamide, 2-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole-1-propanamide, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Radziszewski reaction, which combines glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often involve acid-catalyzed methylation of imidazole by methanol .
Chemical Reactions Analysis
1H-Imidazole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1H-Imidazole-1-propanamide, 2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanamide, 2-methyl- involves its interaction with various molecular targets and pathways. Imidazole derivatives often act by binding to specific enzymes or receptors, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1H-Imidazole-1-propanamide, 2-methyl- can be compared with other similar compounds, such as:
1-Methylimidazole: Used as a precursor for the synthesis of pyrrole-imidazole polyamides.
2-Methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
2-Iodo-1-methyl-1H-imidazole: Utilized in various organic synthesis reactions.
The uniqueness of 1H-Imidazole-1-propanamide, 2-methyl- lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
43115-75-9 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O/c1-6-9-3-5-10(6)4-2-7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) |
InChI Key |
WAJBECSQWBCZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(=O)N |
Origin of Product |
United States |
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